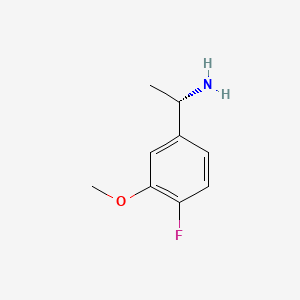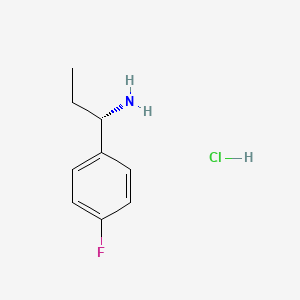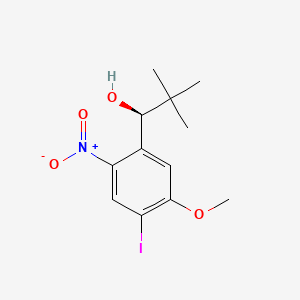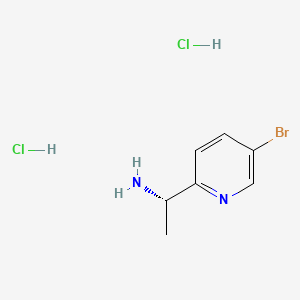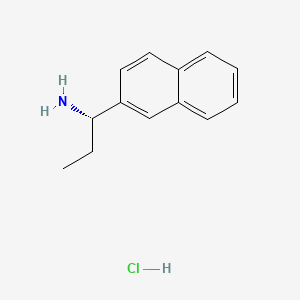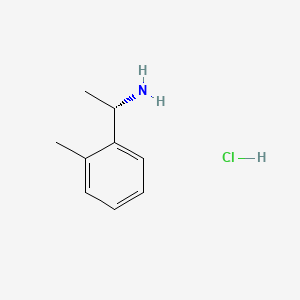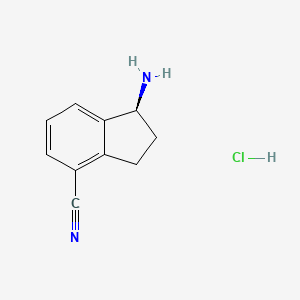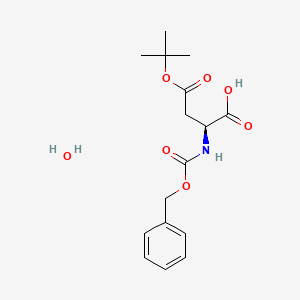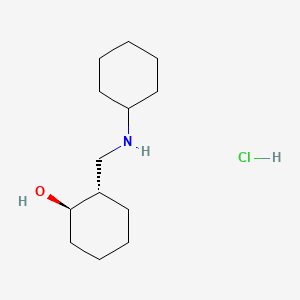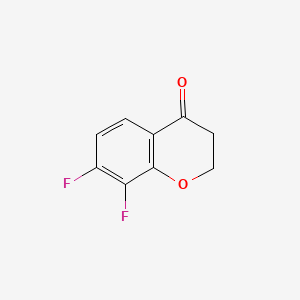
7,8-Difluorochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluorochroman-4-one is a fluorinated organic compound with the molecular formula C9H6F2O2. It belongs to the class of chromanones, which are known for their diverse biological activities and applications in various fields of research and industry. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7,8-Difluorochroman-4-one typically involves the fluorination of chroman-4-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to avoid decomposition of the product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized to increase yield and purity. This often involves the use of continuous flow reactors and environmentally friendly catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated quinones, dihydrochroman derivatives, and various substituted chromanones .
Scientific Research Applications
7,8-Difluorochroman-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and materials science for creating advanced polymers and coatings
Mechanism of Action
The mechanism of action of 7,8-Difluorochroman-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can inhibit specific enzymes such as kinases and proteases, which are involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
5,7-Difluorochroman-4-one: Another fluorinated chromanone with similar properties but different substitution patterns.
6,8-Difluorochroman-4-one: Differing in the position of fluorine atoms, which can affect its reactivity and biological activity
Uniqueness: 7,8-Difluorochroman-4-one is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluorinated chromanones.
Properties
IUPAC Name |
7,8-difluoro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMSLYKXQLIIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676392 |
Source


|
| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890840-90-1 |
Source


|
| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

